The compound is commercially available from multiple suppliers, including VWR International and Sigma-Aldrich, where it is often listed as a research chemical with a purity of at least 97% . It is categorized under organic compounds, specifically as a nitro-substituted indole derivative, which plays a significant role in medicinal chemistry due to its biological activity.
Several methods have been reported for synthesizing 1-Methyl-5-nitro-1H-indole. One common approach involves the nitration of 1-methylindole using nitric acid in the presence of sulfuric acid, which facilitates the introduction of the nitro group at the 5-position of the indole ring.
General Reaction Conditions:
Another synthesis route includes the use of palladium-catalyzed reactions that facilitate the formation of indole derivatives through various coupling reactions, showcasing the versatility in synthetic methodologies available for this compound .
The molecular structure of 1-Methyl-5-nitro-1H-indole features:
Key Structural Data:
Cn1ccc2cc(ccc12)[N+](=O)[O-]
The presence of the nitro group significantly influences the electronic properties of the indole ring, potentially enhancing its reactivity in further chemical transformations.
1-Methyl-5-nitro-1H-indole can participate in various chemical reactions typical for nitro compounds and indoles. Notably:
Example Reaction:
A classic transformation involves reducing the nitro group under acidic conditions to yield 1-methyl-5-aminoindole, which has different biological properties compared to its nitro precursor .
The compound has several applications across various scientific domains:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7